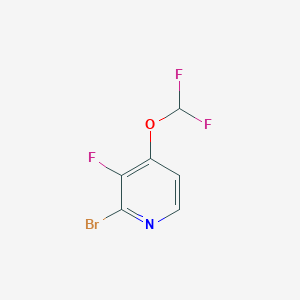

2-Bromo-4-difluoromethoxy-3-fluoropyridine

Description

Chemical Nomenclature and Structural Identification

This compound represents a trisubstituted pyridine derivative characterized by the systematic placement of three distinct functional groups on the aromatic heterocycle. The compound follows International Union of Pure and Applied Chemistry nomenclature conventions, where the pyridine ring serves as the parent structure with substitutions at positions 2, 3, and 4. The molecular formula C₆H₃BrF₃NO indicates the presence of six carbon atoms, three hydrogen atoms, one bromine atom, three fluorine atoms, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of approximately 242 daltons. The structural arrangement features a bromine atom at the 2-position adjacent to the nitrogen atom, a fluorine atom at the 3-position, and a difluoromethoxy group (-OCF₂H) at the 4-position of the pyridine ring.

The stereochemical considerations of this compound involve the spatial arrangement of the electron-withdrawing substituents, which significantly influence the electronic properties of the pyridine ring system. The difluoromethoxy group at the 4-position introduces both steric and electronic effects that modify the reactivity patterns compared to simpler halopyridines. The presence of multiple fluorine atoms creates a highly electronegative environment that affects both the basicity of the nitrogen atom and the susceptibility of the ring carbons to nucleophilic substitution reactions. The compound's three-dimensional structure adopts a planar configuration typical of pyridine derivatives, with the difluoromethoxy group extending out of the ring plane due to the tetrahedral geometry around the methoxy carbon atom.

Structural identification techniques commonly employed for this class of compounds include nuclear magnetic resonance spectroscopy, which reveals characteristic chemical shifts for the fluorinated carbons and the distinctive coupling patterns arising from fluorine-fluorine and carbon-fluorine interactions. Mass spectrometry provides definitive molecular weight confirmation and fragmentation patterns that are diagnostic for the presence of both bromine and multiple fluorine substituents. The compound exhibits characteristic infrared absorption bands corresponding to the carbon-fluorine stretches, carbon-oxygen stretches of the methoxy group, and the aromatic carbon-carbon stretches of the pyridine ring system.

Historical Context and Emergence in Organic Chemistry

The development of this compound and related compounds emerged from the broader evolution of fluorine chemistry in pharmaceutical research during the late twentieth and early twenty-first centuries. The incorporation of fluorine atoms into organic molecules gained significant momentum as researchers recognized the unique properties that fluorine substitution could impart to bioactive compounds. Early work on fluorinated pyridines focused primarily on monofluorinated derivatives, but the recognition that multiple fluorine substituents could provide synergistic effects led to increased interest in polyfluorinated systems.

The specific interest in difluoromethoxy-substituted pyridines arose from studies demonstrating that the difluoromethyl group could serve as an effective bioisostere for various functional groups while providing enhanced metabolic stability. Research conducted in the 2000s and 2010s revealed that difluoromethyl groups could act as hydrogen bond donors while maintaining favorable lipophilicity profiles, making them attractive alternatives to traditional methyl or methoxy substituents in pharmaceutical applications. The development of efficient synthetic methodologies for introducing difluoromethyl groups into heterocyclic systems represented a significant breakthrough that enabled the practical synthesis of compounds like this compound.

Advances in synthetic methodology during the 2010s and 2020s have revolutionized the field of difluoromethylation, with researchers developing novel approaches for the direct introduction of difluoromethyl groups into pyridine systems. These methodological advances have been driven by the recognition that late-stage functionalization strategies could provide more efficient routes to complex fluorinated molecules compared to traditional multi-step approaches that build the fluorinated functionality early in the synthetic sequence. The emergence of radical-based difluoromethylation processes and photocatalytic methods has particularly enhanced the accessibility of compounds bearing multiple fluorine substituents.

The historical trajectory of fluorinated pyridine chemistry has been closely linked to developments in pharmaceutical research, where the unique properties of fluorinated compounds have been increasingly recognized and exploited. Early examples of fluorinated drugs demonstrated improved pharmacokinetic properties, leading to systematic investigations of how different fluorination patterns could be used to optimize drug properties. The evolution from simple fluorinated compounds to complex polyfluorinated systems like this compound represents the maturation of fluorine chemistry as a sophisticated tool for molecular design.

Relevance in Academic and Industrial Research

The significance of this compound in contemporary research stems from its potential applications as a versatile synthetic intermediate and its role in advancing understanding of structure-activity relationships in fluorinated compounds. Academic research has focused extensively on developing efficient synthetic routes to such polyfluorinated pyridines, recognizing their value as building blocks for more complex pharmaceutical targets. The compound serves as an important model system for studying the effects of multiple electron-withdrawing substituents on pyridine reactivity, providing insights that can be applied to the design of new synthetic methodologies.

Industrial interest in compounds of this type has been driven primarily by their potential pharmaceutical applications, where the combination of bromine, fluorine, and difluoromethoxy substituents can provide unique biological activities. The pharmaceutical industry has increasingly recognized that fluorinated heterocycles often exhibit improved pharmacokinetic properties compared to their non-fluorinated analogs, including enhanced metabolic stability, improved bioavailability, and favorable tissue distribution profiles. The presence of multiple fluorine atoms can also influence protein-ligand interactions through unique binding modes that are not accessible with traditional organic functional groups.

Research applications of this compound extend beyond pharmaceutical chemistry to include materials science and agrochemical development. The compound's electronic properties make it potentially useful as a component in organic electronic materials, where fluorinated aromatic systems can provide favorable charge transport characteristics. In agrochemical research, fluorinated pyridines have shown promise as components of new pesticide and herbicide formulations, where the enhanced environmental stability provided by fluorine substitution can lead to improved efficacy and reduced environmental impact.

| Research Application | Key Properties | Industrial Relevance |

|---|---|---|

| Pharmaceutical Intermediates | Enhanced metabolic stability, unique binding interactions | High commercial value in drug development |

| Materials Science | Modified electronic properties, thermal stability | Potential applications in organic electronics |

| Agrochemical Development | Environmental stability, enhanced bioactivity | Improved pesticide and herbicide formulations |

| Synthetic Methodology | Reactivity patterns, selectivity studies | Development of new synthetic protocols |

The compound's utility as a synthetic intermediate has been demonstrated through its incorporation into various cross-coupling reactions, where the bromine substituent provides a convenient handle for further functionalization. The strategic placement of the bromine atom at the 2-position allows for selective modification while preserving the difluoromethoxy and fluorine substituents that contribute to the compound's unique properties. This versatility has made it an attractive target for synthetic chemists developing new methodologies for late-stage functionalization of complex molecules.

Propriétés

IUPAC Name |

2-bromo-4-(difluoromethoxy)-3-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3NO/c7-5-4(8)3(1-2-11-5)12-6(9)10/h1-2,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTXNPLGAJCTPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1OC(F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Method A: Diazotization and Fluorination Approach

Based on the synthesis of similar pyridine derivatives, such as 2-methoxy-3-bromo-5-fluoropyridine , the process involves:

| Step | Description | Conditions & Reagents | Reference |

|---|---|---|---|

| 1. Formation of 2-methoxy-5-fluoropyridine | Diazotization of 2-methoxy-5-aminopyridine | Acidic medium (hydrochloric acid), nitrous acid or sodium nitrite at 0–5°C | |

| 2. Bromination | Electrophilic substitution with bromine | Bromine in acetic acid or aqueous solution, controlled at 10–15°C | |

| 3. Introduction of Difluoromethoxy group | Nucleophilic substitution or fluorination | Use of fluorinating reagents such as sodium tetrafluoroborate or tetrafluoroboric acid |

This method benefits from mild conditions and high regioselectivity, with yields exceeding 50%, and avoids complex purification steps.

Method B: Starting from 2-chloro-5-nitropyridine

A route similar to the synthesis of 2-methoxy-3-bromo-5-fluoropyridine involves:

| Step | Description | Conditions & Reagents | Reference |

|---|---|---|---|

| 1. Chlorination and nitration | Preparation of 2-chloro-5-nitropyridine | Chlorination with chlorine, nitration with nitric acid | |

| 2. Reduction to 2-methoxy-5-aminopyridine | Reductive amination | Sodium hydride in methanol at 60°C | |

| 3. Diazotization | Conversion of amino to diazonium salt | Sodium nitrite, acid, 0–5°C | |

| 4. Fluorination | Reaction with fluorinating reagent | Sodium tetrafluoroborate or tetrafluoroboric acid | |

| 5. Bromination | Electrophilic substitution | Bromine in acetic acid at 10–15°C |

This approach emphasizes the use of inexpensive, readily available reagents, and the entire process can be scaled industrially.

Notes on Reaction Conditions and Reagents

Summary of Research Findings

- The synthesis of 2-Bromo-4-difluoromethoxy-3-fluoropyridine is most efficiently achieved via a multi-step process involving diazotization, fluorination, and bromination .

- Mild reaction conditions (below 100°C, atmospheric pressure) are sufficient for high-yield production.

- Use of cheap and accessible raw materials like 2-methoxy-5-aminopyridine, sodium tetrafluoroborate, and bromine enhances industrial feasibility.

- Purification can often be performed without chromatography, simplifying scale-up.

Data Table: Summary of Key Preparation Parameters

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Diazotization | Sodium nitrite, acid | 0–5°C | >85 | Efficient conversion of amino to diazonium salt |

| Fluorination | Sodium tetrafluoroborate | 35–45°C | 50–60 | Mild fluorination, regioselective |

| Bromination | Bromine in acetic acid | 10–15°C | 55–65 | Regioselective at position 3 |

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-4-difluoromethoxy-3-fluoropyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other substituents.

Coupling Reactions: It can undergo coupling reactions with organometallic reagents to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds .

Applications De Recherche Scientifique

2-Bromo-4-difluoromethoxy-3-fluoropyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-Bromo-4-difluoromethoxy-3-fluoropyridine involves its interaction with specific molecular targets. The presence of bromine, fluorine, and difluoromethoxy groups can influence its reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key differences between 2-Bromo-4-difluoromethoxy-3-fluoropyridine and analogous brominated pyridine derivatives:

*Molecular weight calculated based on formula.

Key Comparative Insights:

Substituent Effects: The difluoromethoxy group (-OCHF₂) in the target compound introduces strong electron-withdrawing effects, enhancing electrophilic substitution resistance compared to non-fluorinated analogs like 2-Bromopyridine . Fluorine atoms (at positions 3 and 4) further polarize the pyridine ring, influencing dipole moments and intermolecular interactions. For example, 4-Bromo-2-fluoropyridine () shares similar halogenated features but lacks the steric bulk of the -OCHF₂ group, leading to differences in reaction kinetics .

Reactivity in Cross-Coupling Reactions :

- Bromine at position 2 acts as a leaving group in cross-coupling reactions. However, the presence of adjacent fluorine and -OCHF₂ groups may sterically hinder or electronically modulate reaction pathways compared to simpler analogs like 2-Bromopyridine . For instance, 3-Bromo-2-fluoropyridine () demonstrates distinct regioselectivity in nucleophilic substitutions due to fluorine’s meta-directing effects .

Physical Properties :

- The molecular weight (~242.0 g/mol) and substituent complexity suggest higher boiling points and lower solubility in polar solvents compared to 4-Bromo-2-fluoropyridine (175.99 g/mol) .

Safety and Handling :

- Brominated pyridines (e.g., 2-Bromo-3-methylpyridine in ) generally require precautions against inhalation and skin contact . The target compound’s fluorine content may introduce additional hazards, such as enhanced toxicity or environmental persistence, though specific data are unavailable in the evidence.

Activité Biologique

2-Bromo-4-difluoromethoxy-3-fluoropyridine is a halogenated pyridine derivative that has garnered attention for its potential biological activities, particularly in pharmaceutical applications. This compound features a unique combination of bromine and fluorine substituents, which can enhance its lipophilicity and metabolic stability, making it a candidate for various therapeutic roles.

- Molecular Formula : CHBrFN

- Molecular Weight : Approximately 256.02 g/mol

- Structural Features : The compound contains a pyridine ring with bromine at the 2-position, difluoromethoxy at the 4-position, and a fluorine at the 3-position. This arrangement contributes to its chemical reactivity and interaction with biological targets.

The biological activity of this compound is primarily linked to its ability to interact with specific enzymes and receptors. The difluoromethoxy group may enhance binding affinity and selectivity towards biological targets, potentially modulating their activity. Studies indicate that compounds with similar structures have been involved in enzyme inhibition and protein-ligand interactions, suggesting a similar potential for this compound.

Pharmacological Potential

Research indicates that this compound may serve as a lead for developing new pharmaceuticals, particularly in the following areas:

- Enzyme Inhibition : The compound's structural features suggest it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific data on this compound is limited.

Study on Enzyme Interaction

A study focusing on the interaction of fluorinated pyridines with phosphodiesterase (PDE) enzymes highlighted how structural modifications can significantly influence enzyme selectivity and inhibition efficacy. It was found that halogen substitutions could improve binding interactions within the active site of PDE enzymes .

Quantitative Structure-Activity Relationship (QSAR)

An empirical QSAR study examined various fluorinated compounds, including those similar to this compound. The findings indicated that increased electronegativity from fluorine atoms correlated with enhanced biological activity against specific targets, supporting the notion that structural modifications can lead to improved pharmacological profiles .

Comparative Analysis

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| This compound | Potential enzyme inhibitor | May enhance binding affinity due to halogen presence |

| Similar Fluorinated Pyridines | Antimicrobial and anti-inflammatory | Structural modifications lead to varied activities |

| Other Halogenated Compounds | Diverse pharmacological effects | Correlation between halogen presence and activity |

Q & A

Q. How can researchers optimize the synthesis of 2-Bromo-4-difluoromethoxy-3-fluoropyridine?

Methodological Answer: Synthesis optimization requires addressing regioselective bromination and difluoromethoxy group introduction. For bromination, leverage halogenation protocols for structurally similar compounds like 3-Bromo-5-fluoro-2-methoxypyridine (), where bromine is introduced at the 3-position via electrophilic substitution. For the difluoromethoxy group, adapt methods used for trifluoromethoxy-substituted pyridines ( ), employing fluorinating agents like DAST (diethylaminosulfur trifluoride) under inert conditions. Monitor reaction progress using HPLC (High-Performance Liquid Chromatography) and confirm regiochemistry via NMR and 2D - HSQC spectroscopy. Adjust reaction parameters (e.g., temperature, catalyst loading) based on purity benchmarks (>95% in ) .

Q. What characterization techniques are critical for verifying structural integrity and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use , , and NMR to confirm substitution patterns and fluorine environments. Compare with analogs like 2-Bromo-3-fluoropyridine ().

- Mass Spectrometry (MS): High-resolution MS validates molecular weight, as seen for 5-Bromo-2-fluoro-3-pyridineboronic acid ().

- Melting Point (mp): Compare observed mp with literature values for related bromo-fluoropyridines (e.g., 6-Amino-3-bromo-2-methylpyridine, mp 80–82°C in ).

- Chromatography: Use HPLC () or GC-MS to assess purity (>95% threshold) .

Q. What safety precautions are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Refer to protocols for structurally similar brominated pyridines ().

- Ventilation: Conduct reactions in fume hoods to mitigate inhalation risks, as advised for 5-Bromo-4-fluoro-2-(trifluoromethoxy)pyridin-3-amine ().

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste, following guidelines in .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the pyridine ring be addressed?

Methodological Answer: Regioselectivity is influenced by electronic and steric factors. For example:

- Directed Metalation: Use directing groups (e.g., methoxy in 4-Bromo-5-fluoro-2-methoxypyridine, ) to steer bromination or fluorination.

- Cross-Coupling Reactions: Employ Suzuki-Miyaura coupling with boronic acids () to introduce aryl groups at specific positions. Optimize catalysts (e.g., Pd(PPh)) and solvents (e.g., THF/water mixtures) .

Q. What strategies resolve contradictions in reported reaction yields or purity data?

Methodological Answer:

- Reaction Replication: Reproduce conditions from conflicting studies (e.g., varying purity levels in vs. 12) while controlling variables like moisture/oxygen levels.

- Advanced Analytics: Use X-ray crystallography (for solid-state structure) or ICP-MS (to trace metal catalysts) to identify impurities.

- Computational Modeling: Predict thermodynamic stability of intermediates using DFT calculations, as applied in phosphonylation studies () .

Q. How can computational modeling predict reactivity in cross-coupling reactions?

Methodological Answer:

- DFT Calculations: Model transition states for reactions like Buchwald-Hartwig amination, referencing studies on 2-Amino-3-chloro-5-(trifluoromethyl)pyridine ().

- Solvent Effects: Simulate solvent interactions using COSMO-RS to optimize polarity, as demonstrated for pyridineboronic acids ().

- Catalyst Screening: Use docking studies to evaluate Pd/Ni catalyst compatibility with sterically hindered substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.